3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-ol hydrochloride
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Overview
Description
Spiro[chromane-2,3’-pyrrolidin]-4-ol hydrochloride is a spirocyclic compound that features a unique structure where a chromane ring is fused to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both oxygen and nitrogen heteroatoms within its structure contributes to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-2,3’-pyrrolidin]-4-ol hydrochloride typically involves a multi-step process that includes the formation of the spirocyclic core through condensation and cyclization reactions. One common approach is the reaction of a chromanone derivative with a pyrrolidine derivative under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[chromane-2,3’-pyrrolidin]-4-ol hydrochloride may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromane-2,3’-pyrrolidin]-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Spiro[chromane-2,3’-pyrrolidin]-4-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its unique structure, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of spiro[chromane-2,3’-pyrrolidin]-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4-one: Another spirocyclic compound with a similar chromane core but fused to a piperidine ring.
Spiro[indoline-3,4’-pyrrolidine]-2-one: This compound features an indoline ring fused to a pyrrolidine ring and is studied for its biological activities.
Uniqueness
Spiro[chromane-2,3’-pyrrolidin]-4-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct reactivity and biological activity. The presence of both oxygen and nitrogen heteroatoms within the spirocyclic framework enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,10,13-14H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTFFXFQVVLPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C3=CC=CC=C3O2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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